molecular formula C21H15N3O3S B12007915 (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione CAS No. 606956-44-9

(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12007915
CAS No.: 606956-44-9
M. Wt: 389.4 g/mol
InChI Key: MLRDGNBMIMQOPJ-GHRIWEEISA-N
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Description

  • The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
  • Attachment of the Allyloxybenzylidene Moiety

    • The final step involves the condensation of the intermediate with 2-(allyloxy)benzaldehyde under basic conditions, typically using sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Thiazolo[3,2-B][1,2,4]triazine Core

      • Starting with a suitable precursor, such as 2-aminothiazole, which undergoes cyclization with a hydrazine derivative to form the thiazolo[3,2-B][1,2,4]triazine core.
      • Reaction conditions often involve heating in the presence of a catalyst, such as acetic acid, under reflux.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the allyloxy group, forming epoxides or other oxidized derivatives.
    • Reduction

      • Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
    • Substitution

      • Nucleophilic substitution reactions can occur at the allyloxy group, where the allyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

      Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

      Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

    Major Products

      Oxidation: Epoxides or hydroxylated derivatives.

      Reduction: Benzyl derivatives.

      Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Biology

      Antimicrobial Activity: Thiazolo[3,2-B][1,2,4]triazine derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.

    Medicine

      Anticancer Activity: Preliminary studies suggest that compounds with similar structures can inhibit the growth of cancer cells, making this compound a candidate for further investigation in cancer therapy.

    Industry

      Material Science: The unique structure of this compound can be explored for the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The exact mechanism of action of (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The thiazolo[3,2-B][1,2,4]triazine core may interact with DNA or proteins, disrupting their normal function and leading to biological effects such as antimicrobial or anticancer activity.

    Comparison with Similar Compounds

    Similar Compounds

    • (2E)-2-[2-(Methoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione
    • (2E)-2-[2-(Ethoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione

    Uniqueness

    The presence of the allyloxy group in (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione distinguishes it from its methoxy and ethoxy analogs. This allyloxy group can participate in unique chemical reactions, such as polymerization or cross-linking, which are not possible with the methoxy or ethoxy groups. This makes the compound particularly interesting for applications in material science and catalysis.

    Properties

    CAS No.

    606956-44-9

    Molecular Formula

    C21H15N3O3S

    Molecular Weight

    389.4 g/mol

    IUPAC Name

    (2E)-6-phenyl-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

    InChI

    InChI=1S/C21H15N3O3S/c1-2-12-27-16-11-7-6-10-15(16)13-17-20(26)24-21(28-17)22-19(25)18(23-24)14-8-4-3-5-9-14/h2-11,13H,1,12H2/b17-13+

    InChI Key

    MLRDGNBMIMQOPJ-GHRIWEEISA-N

    Isomeric SMILES

    C=CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

    Canonical SMILES

    C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

    Origin of Product

    United States

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